(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Beschreibung
This bicyclic compound (CAS 219754-02-6, molecular formula C₁₃H₂₁NO₄, MW 255.31) features a rigid 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group and two methyl substituents at the 6,6-positions. Its stereochemistry ((1R,2S,5S)) is critical for its role as a key intermediate in synthesizing protease inhibitors, including hepatitis C virus (HCV) NS3 and SARS-CoV-2 main protease (Mpro) inhibitors like Boceprevir . The Boc group enhances solubility during synthesis, while the methyl groups confer steric stability and modulate lipophilicity (XLogP3 = 2) .
Eigenschaften
IUPAC Name |
(1R,2S,5S)-6,6-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-7-8(13(7,4)5)9(14)10(15)16/h7-9H,6H2,1-5H3,(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZMDIQWYXOSP-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445797 | |
| Record name | (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219754-02-6 | |
| Record name | (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS No. 219754-02-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. It features a bicyclic structure characterized by a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 219754-02-6 |
| Purity | 97% |
Research indicates that compounds with similar structures to This compound may exhibit inhibitory effects on specific enzymes and receptors. For instance, the incorporation of a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety has been shown to enhance the binding affinity towards certain targets in various studies.
Antiviral Activity
A notable study highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound demonstrated a Ki value of approximately 27.7 nM and an EC50 value of 1364 nM against viral replication in vitro . This suggests that it may play a role in antiviral therapies targeting coronaviruses.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in preclinical models. It exhibited reasonable metabolic stability in human liver microsomes, which is crucial for its viability as a therapeutic agent. The compound's oral bioavailability was also evaluated, indicating promising absorption characteristics that could facilitate clinical applications.
Study 1: Inhibition of SARS-CoV-2 Mpro
In a recent study focusing on the development of antiviral agents against SARS-CoV-2, This compound was included in a series of compounds tested for Mpro inhibition. The results showed that while it had moderate activity compared to other analogs, its structural properties made it a valuable candidate for further optimization .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to evaluate the effects of various substituents on the biological activity of bicyclic compounds related to this acid. Modifications to the Boc group and variations in the azabicyclic structure were systematically studied to enhance potency against specific biological targets, including proteases involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at the 6,6-Positions
Compound A : (1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- Molecular Formula: C₁₁H₁₅Cl₂NO₄
- Molecular Weight : 296.14
- Key Differences: Chlorine substituents increase molecular weight and polarity compared to methyl groups. Chlorinated analogs may exhibit distinct reactivity in coupling reactions (e.g., amide bond formation) .
Compound B : (1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid
- Molecular Formula: C₁₁H₁₅F₂NO₄
- Molecular Weight : 263.24
- Key Differences: Fluorine’s electronegativity enhances metabolic stability and binding affinity to target proteases.
Compound C : (1S,2S,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid (No 6,6-substituents)
Structural Derivatives in Drug Development
Boceprevir Derivative
- Structure: (1R,2S,5S)-N-[(2S,3R)-4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl]-3-[N-(tert-butylcarbamoyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Application : HCV NS3 protease inhibitor (Ki = 14 nM). The 6,6-dimethyl group optimizes binding to the protease’s hydrophobic S2 pocket, while the Boc group facilitates synthetic coupling .
SARS-CoV-2 Mpro Inhibitor
- Structure: (1R,2S,5S)-3-((S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoyl)-N-((2S)-3-hydroxy-4-(methylamino)-4-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Activity : IC₅₀ = 0.16 μM against SARS-CoV-2 Mpro. The dimethyl bicyclic core enhances rigidity, while the tert-butyl urea moiety improves solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
